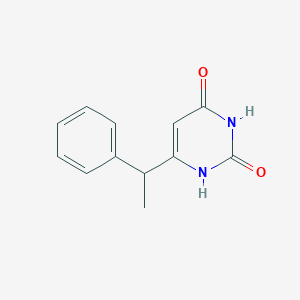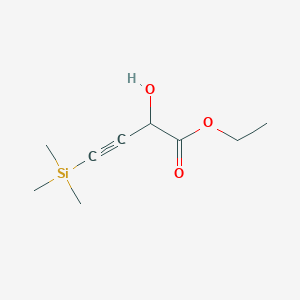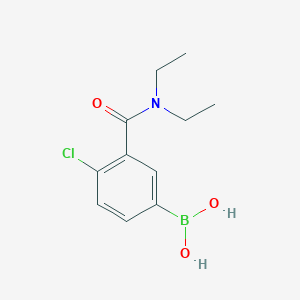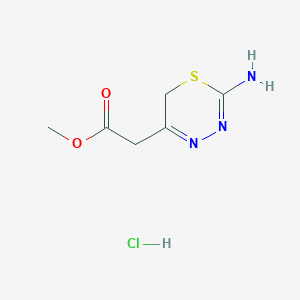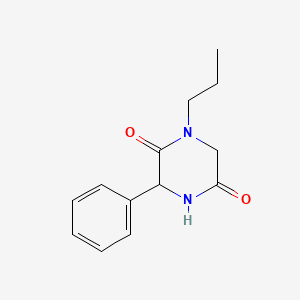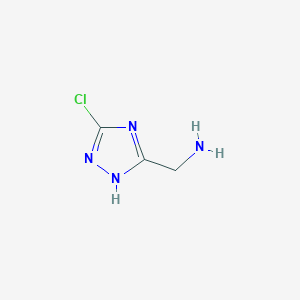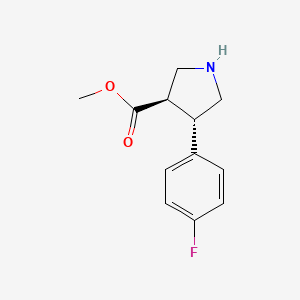
Cbz-NH-peg5-CH2cooh
Overview
Description
Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular formula of this compound is C20H31NO9 . Its exact mass is 429.20 and its molecular weight is 429.470 .Physical And Chemical Properties Analysis
The exact mass of this compound is 429.20 and its molecular weight is 429.470 . No further information about its physical and chemical properties is available.Scientific Research Applications
Eco-friendly Protocols for N-Cbz Protection of Amines A significant application of Cbz-NH-peg5-CH2cooh relates to its role in facilitating eco-friendly and efficient protocols for the N-Cbz (N-benzyloxycarbonyl) protection of amines. Research demonstrates the chemoselective N-benzyloxycarbonylation of amines using benzyl chloroformate (Cbz-Cl) in the presence of polyethylene glycol (PEG-600) at room temperature, yielding N-Cbz derivatives in excellent yields. This method applies to both aliphatic (acyclic and cyclic) and aromatic amines, highlighting its broad applicability in synthesizing protected amines for further chemical transformations (Chunlin Zhang et al., 2012).
Solid Dispersions for Enhanced Drug Release Another research application is in the formulation of solid dispersions to enhance the release of poorly soluble drugs. Studies on carbamazepine (CBZ) formulated by supercritical fluid processing (SCP) and conventional solvent evaporation in PEG demonstrate significantly improved drug release. This approach, leveraging polymorphic changes and the dissolution properties of PEG-based solid dispersions, offers advantages in drug formulation by increasing bioavailability (S. Sethia & E. Squillante, 2002).
Ruthenium-Catalyzed Synthesis of Isoquinolines Research into ruthenium-catalyzed annulation of N-Cbz hydrazones via C–H/N–N bond activation for the synthesis of isoquinolines presents another innovative application. Utilizing PEG as a green solvent, this method facilitates the environmentally benign synthesis of isoquinolines, showcasing the compound's versatility in catalytic reactions (D. S. Deshmukh & B. Bhanage, 2019).
Monitoring Hot Melt Extrusion In pharmaceutical manufacturing, the application extends to monitoring hot melt extrusion processes. A study employing transflectance near-infrared spectroscopy to measure drug and plasticizer content during hot melt extrusion of CBZ with PEG as a plasticizer illustrates the utility of this compound related compounds in real-time process monitoring (A. Kelly et al., 2015).
Bioremediation of Environmental Contaminants Furthermore, the compound's relevance extends to environmental science, where derivatives of this compound facilitate the microbial degradation of fungicides like Carbendazim. This application underscores the potential for bioremediation strategies in agriculture, utilizing bacterial strains adapted to degrade such compounds, thereby offering eco-friendly solutions for contaminant removal (Simranjeet Singh et al., 2019).
Mechanism of Action
Target of Action
Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation .
Mode of Action
This compound, as a PROTAC linker, is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle, DNA repair, and apoptosis .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of protacs .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This leads to changes in cellular processes regulated by these proteins, potentially including cell cycle progression, DNA repair mechanisms, and programmed cell death .
Action Environment
The action of this compound, like other PROTAC linkers, is influenced by various environmental factors within the cell. These factors can include the presence and concentration of E3 ubiquitin ligases and target proteins, the functionality of the ubiquitin-proteasome system, and the overall cellular environment . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cbz-NH-peg5-CH2cooh serves as a linker in PROTAC molecules, connecting two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. The interaction between this compound and these biomolecules is essential for the formation of a stable PROTAC complex. The E3 ubiquitin ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in biochemical research and drug development .
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the removal of a specific protein may alter signaling cascades, leading to changes in cell behavior and function. Additionally, the degradation of transcription factors or other regulatory proteins can impact gene expression patterns, ultimately affecting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTAC molecules. By connecting the E3 ubiquitin ligase to the target protein, this compound enables the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, where the PROTAC molecule brings the E3 ligase and the target protein into close proximity. The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C as a powder and at -80°C in solution. Over time, however, degradation may occur, potentially affecting its efficacy in facilitating protein degradation. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical assays and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound may effectively facilitate the degradation of target proteins without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and potential toxicity to healthy cells. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins. This interaction can affect metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its efficacy in facilitating protein degradation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the efficiency of protein degradation and the overall effectiveness of the PROTAC molecule. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLWNSJFGPKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)




